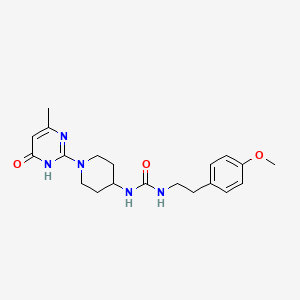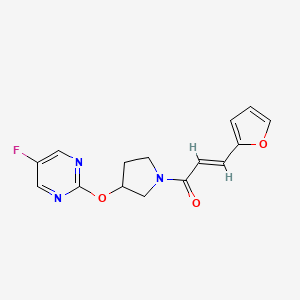
(E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H14FN3O3 and its molecular weight is 303.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacogenomics in Chemotherapy
Fluoropyrimidines such as 5-fluorouracil are pivotal in chemotherapy treatments for various cancers, including colorectal, ovarian, and gastrointestinal. The efficacy of these treatments is often affected by severe toxicities like neurotoxicity and cardiotoxicity. Pharmacogenomics, the study of how genes affect an individual's response to drugs, plays a crucial role in patient stratification for Fluoropyrimidine/Oxaliplatin-based therapy. Genetic profiling can inform treatment decisions, redefine drug scheduling, and dosage, thereby improving treatment outcomes and cost-effectiveness (Di Francia et al., 2015).
Genotyping and Phenotyping in Chemotherapy Management
The metabolism of fluoropyrimidines, mainly through the enzyme dihydropyrimidine dehydrogenase (DPD), greatly influences their safety profile. Understanding individual genetic variants, particularly the DPYD gene polymorphisms, and complementing this with phenotyping methods like measuring 5-fluorouracil clearance and DPD activity, helps optimize chemotherapy management. This approach aids in predicting patient response and adjusting treatment protocols to minimize severe toxicities, tailoring a more personalized and effective treatment plan (Conti et al., 2020).
Chemotherapy Sequencing and Combination Strategies
The sequence and combination of chemotherapeutic drugs, including fluoropyrimidines, are critical for maximizing efficacy and minimizing adverse effects in treating various cancers. Systematic reviews of combination chemotherapy trials highlight the importance of factors like fluoropyrimidine formulation and compatibility with other drugs, including biologics. These reviews guide the selection of optimal regimens, aiding in the shift toward individualized therapy based on predictive factors, such as genetic profiles (Bekaii-Saab & Wu, 2014).
Fluoropyrimidine Toxicity and Pharmacogenetics
Adverse effects associated with fluoropyrimidine and platinum-based chemotherapies are a significant concern. An umbrella review of systematic reviews has synthesized evidence on the pharmacogenetics of toxicity associated with these treatments. It identifies specific genetic variations, such as polymorphisms in the DPYD and TYMS genes, that are significantly associated with fluoropyrimidine-induced toxicity. Such pharmacogenetic insights are crucial for personalized medicine, aiming to tailor treatment to individual genetic profiles to improve safety and efficacy (Campbell et al., 2016).
特性
IUPAC Name |
(E)-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c16-11-8-17-15(18-9-11)22-13-5-6-19(10-13)14(20)4-3-12-2-1-7-21-12/h1-4,7-9,13H,5-6,10H2/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCXTQFZJHMNSH-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C=CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2409358.png)
![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2409359.png)
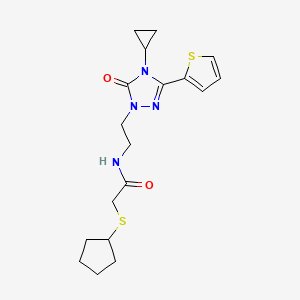
![7-[(4-Fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2409363.png)
![6-hydroxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2409364.png)
![6-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2409365.png)
![3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2409367.png)
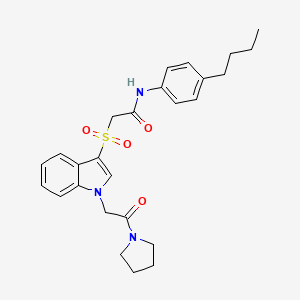
![4-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]morpholine](/img/structure/B2409371.png)
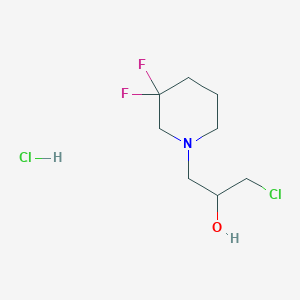

![N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2409375.png)
![N-(4-methylphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2409379.png)
